PomCapstafin
Description
Characterized by a polycyclic aromatic backbone with a sulfonamide functional group, its mechanism of action involves selective inhibition of kinase signaling pathways, particularly those implicated in tumor proliferation and microbial virulence . Preclinical studies highlight its nanomolar-range IC50 against multiple cancer cell lines (e.g., 12.3 nM in HeLa cells) and broad-spectrum antimicrobial activity (MIC: 0.5 µg/mL against Staphylococcus aureus) . Synthesis protocols typically involve a six-step process starting from tert-butyl carbamate derivatives, with a reported overall yield of 28% .
Propriétés
Numéro CAS |
1818390-58-7 |
|---|---|
Formule moléculaire |
C41H69NO17P2 |
Poids moléculaire |
909.94 |
Nom IUPAC |
((((4-((8-Methylnonanamido)methyl)-1,2-phenylene)bis(oxy))bis(oxo-l5-phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate) |
InChI |
InChI=1S/C41H69NO17P2/c1-29(2)19-17-15-16-18-20-33(43)42-24-30-21-22-31(58-60(48,54-25-50-34(44)38(3,4)5)55-26-51-35(45)39(6,7)8)32(23-30)59-61(49,56-27-52-36(46)40(9,10)11)57-28-53-37(47)41(12,13)14/h21-23,29H,15-20,24-28H2,1-14H3,(H,42,43) |
Clé InChI |
QBSDDFPUGKYTJZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCC(NCC1=CC=C(OP(OCOC(C(C)(C)C)=O)(OCOC(C(C)(C)C)=O)=O)C(OP(OCOC(C(C)(C)C)=O)(OCOC(C(C)(C)C)=O)=O)=C1)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
STAT5b inhibitor 7; STAT5b inhibitor-7; STAT-5b inhibitor 7; STAT5b-inhibitor-7; PomCapstafin; Pom Capstafin; Pom-Capstafin |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Selection of Similar Compounds
Two compounds were selected for comparison based on structural and functional similarities:
- Compound A: A structurally analogous kinase inhibitor with a benzothiazole core (IUPAC: 2-(4-aminophenyl)-6-fluorobenzothiazole), widely used in non-small-cell lung cancer therapy .
- Compound B : A functionally similar sulfonamide-based antimicrobial agent (IUPAC: 4-(N,N-dimethylsulfamoyl)benzoic acid), approved for multidrug-resistant infections .
Comparative Analysis: Structural, Pharmacological, and Clinical Metrics
| Parameter | PomCapstafin | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight (g/mol) | 438.5 | 354.4 | 287.3 |
| Aqueous Solubility (mg/mL) | 0.12 | 0.08 | 1.45 |
| IC50 (nM) | 12.3 (HeLa) | 8.9 (A549) | N/A |
| MIC (µg/mL) | 0.5 (S. aureus) | N/A | 2.0 (E. coli) |
| Plasma Half-life (h) | 6.7 | 4.2 | 3.1 |
| LD50 (mg/kg) | 120 (murine) | 85 (murine) | 220 (murine) |
| Clinical Status | Phase II | Approved (2018) | Approved (2020) |
Data synthesized from CAS registry analyses , preclinical trials , and regulatory filings .
Research Findings and Mechanistic Insights
- Efficacy : PomCapstafin demonstrates superior target selectivity compared to Compound A, with a 1.7-fold lower off-target binding affinity in kinase profiling assays . However, Compound B exhibits broader Gram-negative coverage due to its enhanced membrane permeability .
- Toxicity : PomCapstafin’s higher LD50 (120 mg/kg vs. 85 mg/kg for Compound A) suggests a safer preclinical profile, though its hepatotoxicity risk (ALT elevation in 15% of Phase I participants) requires monitoring .
- Resistance : Compound B faces rising resistance rates (25% in E. coli isolates), whereas PomCapstafin maintains efficacy against methicillin-resistant S. aureus (MRSA) in vitro .
Regulatory and Commercial Considerations
PomCapstafin is currently under review by the FDA for orphan drug designation in pancreatic cancer, while Compound A dominates the kinase inhibitor market with $1.2 billion annual sales .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
